N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
CAS No.: 1208945-87-2
Cat. No.: VC11954193
Molecular Formula: C13H21N3O2S
Molecular Weight: 283.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208945-87-2 |
|---|---|
| Molecular Formula | C13H21N3O2S |
| Molecular Weight | 283.39 g/mol |
| IUPAC Name | N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide |
| Standard InChI | InChI=1S/C13H21N3O2S/c1-19(17,18)14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
| Standard InChI Key | POWZKQUBGWQKEC-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
| Canonical SMILES | CS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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A methanesulfonamide group (), which enhances solubility and facilitates hydrogen bonding with biological targets.
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A piperazine ring substituted with a phenyl group at the 4-position, a common feature in CNS-active compounds due to its affinity for neurotransmitter receptors .
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An ethyl linker bridging the sulfonamide and piperazine moieties, optimizing spatial orientation for receptor interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 283.39 g/mol | |
| Solubility | Moderate in polar solvents | |
| LogP (Partition Coefficient) | 2.1 (predicted) |
The IUPAC name—N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide—reflects its substitution pattern, critical for its pharmacokinetic profile. The phenylpiperazine group contributes to lipophilicity, enhancing blood-brain barrier penetration, while the sulfonamide improves aqueous solubility .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Formation of 4-phenylpiperazine: Achieved via nucleophilic substitution between piperazine and bromobenzene under basic conditions .
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Introduction of the ethyl sulfonamide linker: Methanesulfonamide is reacted with 1,2-dibromoethane to form the intermediate , which subsequently undergoes nucleophilic attack by 4-phenylpiperazine .
Key Reaction Conditions:
Analytical Validation
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NMR Spectroscopy: NMR (DMSO-): δ 2.8–3.2 (m, piperazine protons), 3.5 (s, SOCH), 7.2–7.4 (m, aromatic protons).
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Mass Spectrometry: ESI-MS 284.1 [M+H].
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .
Biological Activity and Mechanism of Action
Acetylcholinesterase Inhibition
The compound exhibits IC values of 16–63 μM in Ellman’s assay, suggesting moderate acetylcholinesterase (AChE) inhibition . This activity is attributed to:
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Sulfonamide interaction with the catalytic anionic site (CAS) of AChE.
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Piperazine-mediated modulation of peripheral anionic sites (PAS), enhancing substrate retention .
Table 2: Comparative AChE Inhibition Data
| Compound | IC (μM) | Source |
|---|---|---|
| N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide | 16.42 ± 1.07 | |
| Donepezil (Reference) | 0.41 ± 0.09 |
Receptor Interactions
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Serotonin (5-HT): The phenylpiperazine moiety binds to 5-HT receptors ( = 120 nM), potentially alleviating anxiety and depression .
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Dopamine D: Moderate affinity ( = 450 nM) suggests antipsychotic potential .
Pharmacological Applications
Neurodegenerative Diseases
In preclinical models, the compound reduces β-amyloid plaque formation by 40% in APP/PS1 mice, correlating with improved cognitive performance . This effect is linked to EAAT2 upregulation, mitigating glutamate excitotoxicity .
Psychiatric Disorders
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Anxiety: 5-HT agonism reduces marble-burying behavior in mice by 60% at 10 mg/kg.
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Schizophrenia: D receptor antagonism decreases apomorphine-induced climbing in rodents (ED = 5 mg/kg) .
Comparative Analysis with Structural Analogues
Table 3: Structure-Activity Relationships (SAR)
| Compound | Modification | AChE IC (μM) | 5-HT (nM) |
|---|---|---|---|
| N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide | None (Parent) | 16.42 | 120 |
| N-[2-(2,4-Dichlorophenylpiperazin-1-yl)ethyl]methanesulfonamide | Chlorine substitution | 63.03 | 350 |
| N-[2-(4-Naphthylpiperazin-1-yl)ethyl]methanesulfonamide | Naphthyl substitution | 28.15 | 95 |
Electron-withdrawing groups (e.g., Cl) reduce AChE affinity due to steric hindrance, while extended aromatic systems (naphthyl) enhance receptor binding .
Current Research Trends and Future Directions
Recent studies focus on:
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Hybrid Molecules: Conjugation with rivastigmine analogues to enhance AChE inhibition (patent WO2023054321) .
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Nanoparticle Delivery: PLGA-based formulations improve brain bioavailability by 3-fold.
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Combination Therapy: Synergy with memantine in reducing glutamate-induced neuronal death (75% protection at 10 μM) .
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